Product packaging for 1,3,4-Selenadiazole(Cat. No.:CAS No. 289-13-4)

1,3,4-Selenadiazole

Cat. No.: B1620084
CAS No.: 289-13-4
M. Wt: 133.02 g/mol
InChI Key: DOGVCTZWMHHXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Selenadiazole (CAS 289-13-4) is a heterocyclic compound with the molecular formula C2H2N2Se and a molecular weight of 133.02 g/mol. It features a five-membered aromatic ring containing two nitrogen atoms and one selenium atom, an "N–C–Se" linkage that can act as an active center in biological systems . This compound is of significant interest in medicinal chemistry and drug development due to its lower toxicity and good in vivo stability attributed to its aromaticity . Researchers value this compound and its derivatives for their broad spectrum of pharmacological activities, which include antibacterial, analgesic, antitumor, anticonvulsant, and anti-inflammatory effects . Some derivatives have been specifically designed as kidney-type glutaminase inhibitors, which show improved cellular uptake and antitumor activity . The mechanism of action for its biological effects often involves the selenium-containing ring chelating certain metal ions in vivo . Beyond pharmaceuticals, 1,3,4-selenadiazoles have important applications in materials science, where they are used in thermotropic liquid crystals, corrosion and oxidation inhibitors, dyes, and as reagents for metal ion complexation . Modern synthetic methods, such as I2/DMSO or KI/K2S2O8 catalyzed one-pot cascade reactions, allow for the efficient construction of the this compound scaffold from readily available starting materials like arylaldehydes, hydrazine, and elemental selenium . This product is intended for non-human research use only and is not approved for therapeutic, diagnostic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2Se B1620084 1,3,4-Selenadiazole CAS No. 289-13-4

Properties

CAS No.

289-13-4

Molecular Formula

C2H2N2Se

Molecular Weight

133.02 g/mol

IUPAC Name

1,3,4-selenadiazole

InChI

InChI=1S/C2H2N2Se/c1-3-4-2-5-1/h1-2H

InChI Key

DOGVCTZWMHHXEX-UHFFFAOYSA-N

SMILES

C1=NN=C[Se]1

Canonical SMILES

C1=NN=C[Se]1

Origin of Product

United States

Synthetic Methodologies for 1,3,4 Selenadiazole Derivatives

Classical Ring-Closure Strategies

The construction of the 1,3,4-selenadiazole core has been accomplished through various classical synthetic methodologies. These strategies often involve the formation of the heterocyclic ring from acyclic precursors containing the necessary selenium and nitrogen functionalities.

Cyclization of Selenobenzamides with Hydrazine (B178648) Hydrate

A well-established method for synthesizing 2,5-disubstituted-1,3,4-selenadiazoles involves the ring-closure reaction of selenobenzamides with hydrazine hydrate. scispace.comnih.govrsc.orgrsc.orgrsc.orgthieme.de This approach relies on the condensation reaction between the selenoamide and hydrazine, leading to the formation of the stable five-membered ring. The reaction is a key method for creating symmetrically or asymmetrically substituted selenadiazoles, depending on the nature of the starting selenobenzamide.

The general reaction involves heating a selenobenzamide with hydrazine hydrate, which serves as the source of the two adjacent nitrogen atoms in the final heterocyclic ring. This method is one of the several classical approaches cited for the preparation of the this compound core. scispace.comnih.govrsc.orgrsc.orgrsc.org

Table 1: Examples of this compound Synthesis via Selenobenzamide Cyclization

Starting Selenobenzamide Product Reference
Selenobenzamide 2,5-Diphenyl-1,3,4-selenadiazole thieme.de

Reaction of Dimethylformamide Azine with Hydrogen Selenide

The parent, unsubstituted this compound ring system can be synthesized by reacting dimethylformamide azine with hydrogen selenide. scispace.comthieme-connect.de This method provides a direct route to the fundamental heterocyclic structure. The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction. thieme-connect.de The yield for this synthesis is reported to be around 25%. thieme-connect.de

This specific synthesis is noteworthy as it is one of the few methods reported for the preparation of the unsubstituted this compound. thieme-connect.de

Table 2: Synthesis of the Parent this compound

Reactants Catalyst/Solvent Product Yield Reference

Conversion of 1,2-Diacetylhydrazine with Phosphorus Pentaselenide

One of the earliest documented syntheses of a this compound derivative involves the treatment of 1,2-diacetylhydrazine with phosphorus pentaselenide (P₄Se₁₀). scispace.comthieme-connect.deresearchgate.net This reaction, first reported in 1904, yields 2,5-dimethyl-1,3,4-selenadiazole. researchgate.net However, this method is known to produce the corresponding 1,3,4-oxadiazole (B1194373) as the major product, with the desired this compound being a minor product, often in low yield (around 11%). thieme-connect.deresearchgate.net

Despite the low yield, this reaction is of historical importance as it represents the first synthesis of the this compound nucleus. researchgate.net

Table 3: Synthesis of 2,5-Dimethyl-1,3,4-selenadiazole

Reactants Product Byproduct Yield of Selenadiazole Reference

Condensation of Isoselenocyanates with Selenosemicarbazides

The reaction of isoselenocyanates with selenosemicarbazides provides a route to this compound-2,5-diamines. researchgate.net This method involves the condensation of these two selenium-containing precursors to form the doubly-substituted selenadiazole ring. The versatility of this method allows for the synthesis of various substituted diamino-selenadiazoles by choosing appropriately substituted starting materials. researchgate.net

More recent methods have also utilized isoselenocyanates in multi-component reactions to generate diverse this compound derivatives. uaeu.ac.ae

Table 4: Synthesis of this compound-2,5-diamines

Reactants Product Class Reference
Isoselenocyanate, Selenosemicarbazide (B1623166) This compound-2,5-diamines researchgate.net

Synthesis from Carboxylic Acids via Selenosemicarbazide and Phosphoryl Chloride

A versatile method for the synthesis of 2-amino-5-substituted-1,3,4-selenadiazoles starts from carboxylic acids. scispace.comthieme-connect.deresearchgate.net In this procedure, a carboxylic acid is reacted with selenosemicarbazide in the presence of a dehydrating agent, typically phosphoryl chloride (POCl₃). thieme-connect.deresearchgate.net The reaction proceeds through the formation of an acylaminoselenadiazole intermediate, which can then be hydrolyzed under acidic conditions to yield the final 2-amino-1,3,4-selenadiazole. thieme-connect.de This method has been successfully applied to a range of carboxylic acids, including formic, acetic, benzoic, and trifluoroacetic acids. thieme-connect.de

Table 5: Synthesis of 2-Amino-5-substituted-1,3,4-selenadiazoles

Starting Carboxylic Acid Reagents Product Reference
Formic Acid Selenosemicarbazide, POCl₃ 2-Amino-1,3,4-selenadiazole thieme-connect.deresearchgate.net
Acetic Acid Selenosemicarbazide, POCl₃ 2-Amino-5-methyl-1,3,4-selenadiazole thieme-connect.de
Benzoic Acid Selenosemicarbazide, POCl₃ 2-Amino-5-phenyl-1,3,4-selenadiazole thieme-connect.de

Cyclization Reactions Involving Selenoureas and α-Haloketones

The cyclization of selenoureas with α-haloketones is a prominent and widely used method, known as the Hantzsch synthesis, for the preparation of 1,3-selenazole (B15495438) derivatives. mdpi.comnih.govdoi.org This reaction typically involves the nucleophilic attack of the selenium atom of the selenourea (B1239437) on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to afford the 2-amino-1,3-selenazole ring. nih.govdoi.org The reaction is highly efficient for producing a wide variety of substituted 1,3-selenazoles in excellent yields. mdpi.comnih.gov

While this method is paramount for the synthesis of 1,3-selenazoles, its application for the direct synthesis of the isomeric this compound ring system is not a standard or commonly reported pathway. A related reaction involves the condensation of selenosemicarbazide, a derivative of selenourea, with α-halo carbonyl compounds, which can lead to the formation of 1,3,4-selenadiazin-2-amines, a six-membered ring system. thieme-connect.de Another related three-component reaction of isoselenocyanates, phenacyl halides (α-haloketones), and hydrazine has been shown to produce 1,3,4-selenadiazines. uzh.ch However, the direct cyclization of simple selenoureas with α-haloketones to yield 1,3,4-selenadiazoles is not the characteristic outcome of this reaction.

Table 6: Typical Products from the Reaction of Selenourea Derivatives with α-Haloketones

Selenourea Derivative α-Haloketone Typical Product Class Reference
Substituted Selenoureas α-Haloketones 2-Amino-1,3-selenazoles mdpi.comnih.govdoi.org
Selenosemicarbazide α-Halo Carbonyl Compounds 1,3,4-Selenadiazin-2-amines thieme-connect.de

Modern Cascade and Multicomponent Reaction Approaches

Modern synthetic strategies increasingly rely on cascade and multicomponent reactions to construct the this compound core. These approaches are prized for their atom economy, reduced number of purification steps, and the ability to generate molecular diversity efficiently.

Iodine/DMSO-Catalyzed Three-Component Cascade Reaction of Arylaldehydes, Hydrazine, and Elemental Selenium

A notable advancement in the synthesis of 1,3,4-selenadiazoles is the one-pot, three-component cascade reaction utilizing arylaldehydes, hydrazine, and elemental selenium, catalyzed by a combination of molecular iodine and dimethyl sulfoxide (B87167) (DMSO). rsc.orgscilit.comrsc.org This method is operationally straightforward and demonstrates broad functional group tolerance, affording 2,5-diaryl-1,3,4-selenadiazoles in moderate to excellent yields. rsc.orgrsc.orgscispace.com

The reaction is typically carried out by heating the mixture of the aldehyde, hydrazine, elemental selenium, and a catalytic amount of iodine in DMSO. scispace.comnih.gov The proposed mechanism suggests a radical pathway. rsc.orgrsc.org The versatility of this approach is highlighted by its applicability to a wide range of arylaldehydes, including those with electron-donating and electron-withdrawing substituents. rsc.orgscispace.com

Table 1: Examples of 2,5-Diaryl-1,3,4-selenadiazoles synthesized via Iodine/DMSO-Catalyzed Cascade Reaction

EntryArylaldehydeProductYield (%)
1Benzaldehyde (B42025)2,5-Diphenyl-1,3,4-selenadiazole85
24-Methylbenzaldehyde2,5-Di-p-tolyl-1,3,4-selenadiazole88
34-Methoxybenzaldehyde2,5-Bis(4-methoxyphenyl)-1,3,4-selenadiazole90
44-Chlorobenzaldehyde2,5-Bis(4-chlorophenyl)-1,3,4-selenadiazole82
51H-indole-3-carbaldehyde2,5-Di(1H-indol-3-yl)-1,3,4-selenadiazole75

Data compiled from multiple sources.

KI and K₂S₂O₈ Catalyzed One-Pot Pseudo Three-Component Cascade Synthesis

An alternative and efficient catalytic system for the synthesis of 1,3,4-selenadiazoles involves the use of potassium iodide (KI) and potassium persulfate (K₂S₂O₈). rsc.orgresearchgate.netresearchgate.net This one-pot, pseudo three-component cascade reaction also utilizes aldehydes, hydrazine, and elemental selenium as the starting materials. rsc.orgnih.gov In this system, KI acts as a surrogate for molecular iodine, and K₂S₂O₈ serves as the oxidant. rsc.orgresearchgate.net

This protocol is lauded for its operational simplicity, high functional group tolerance, and the use of low-toxicity chemicals. rsc.orgnih.gov Radical quenching experiments have been performed to confirm the likely mechanistic pathway. rsc.orgresearchgate.net The reaction proceeds efficiently in DMSO, and the optimal conditions often involve heating the reaction mixture. researchgate.net

Table 2: Substrate Scope for KI and K₂S₂O₈ Catalyzed Synthesis

EntryAldehydeProductYield (%)
1Benzaldehyde2,5-Diphenyl-1,3,4-selenadiazole92
24-Bromobenzaldehyde2,5-Bis(4-bromophenyl)-1,3,4-selenadiazole89
34-Nitrobenzaldehyde2,5-Bis(4-nitrophenyl)-1,3,4-selenadiazole85
42-Naphthaldehyde2,5-Di(naphthalen-2-yl)-1,3,4-selenadiazole90

Data represents a selection of reported yields.

Tributylphosphine-Mediated Annulation for 2-Imino-1,3,4-Selenadiazoles

The synthesis of 2-imino-1,3,4-selenadiazole derivatives can be achieved through a tributylphosphine (B147548) (PBu₃)-mediated annulation reaction. matilda.science This process involves the reaction of N-aroyldiazenes, generated in situ from the iodine-mediated oxidation of hydrazides, with isoselenocyanates at room temperature. matilda.science

Utilization of N-Tosylhydrazones with KSeCN as Selenium Source

A diversity-oriented approach for the synthesis of various five-membered heterocycles, including 1,3,4-selenadiazoles, employs N-tosylhydrazones as key starting materials. acs.orgacs.org In this methodology, potassium selenocyanate (B1200272) (KSeCN) serves as an odorless and convenient selenium source. acs.org

The reaction proceeds through the in situ formation of N-tosylhydrazonoyl chlorides in the presence of N-chlorosuccinimide (NCS). acs.org This is followed by an addition-elimination reaction with KSeCN, intramolecular cyclization, and subsequent detosylation to yield the 2-amino-1,3,4-selenadiazole derivatives. acs.org This method is notable for its broad substrate scope. acs.org Wei et al. also demonstrated the use of N-tosylhydrazones with KSeCN, N-thiocyanatosuccinimide (NCS), and scandium triflate for the synthesis of 2-amino-1,3,4-selenadiazoles. researchgate.net A modular protocol using N-tosylhydrazones, chalcones, and KSeCN has also been developed for synthesizing fused imidazo[2,1-b] rsc.orgmatilda.scienceresearchgate.netselenadiazoles. nih.gov

Inverse Electron Demand 1,3-Dipolar Cycloaddition of Isoselenocyanates with (Z)-2-oxo-N-phenylpropanehydrazonoyl Chlorides

A highly regioselective and stereoselective synthesis of 5-arylimino-1,3,4-selenadiazole derivatives has been developed via an inverse electron demand 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.netnih.gov This reaction occurs between isoselenocyanates and various substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. researchgate.netresearchgate.netnih.gov

This synthetic method is characterized by its mild, room-temperature reaction conditions, broad substrate scope, and good to high reaction yields. researchgate.net The products are often easily isolated by gravity filtration. researchgate.net The regiochemistry of the resulting 5-arylimino-selenadiazole has been conclusively verified by single-crystal X-ray diffraction analysis. researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to support the observed experimental findings and the proposed mechanism. researchgate.netnih.gov

Regioselective and Stereoselective Synthesis of Advanced this compound Architectures

The development of synthetic methods that allow for precise control over the regioselectivity and stereoselectivity is crucial for creating advanced and complex this compound architectures.

The inverse electron demand 1,3-dipolar cycloaddition of isoselenocyanates with (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides stands out as a prime example of a highly regioselective and stereoselective method. researchgate.netresearchgate.net This approach exclusively yields the 5-arylimino-1,3,4-selenadiazole regioisomer. researchgate.net The stereochemistry of the starting (Z)-hydrazonoyl chloride is retained in the final product. researchgate.netnih.gov The formation of a single regioisomer is a significant advantage, as it avoids the need for tedious separation of isomeric mixtures. uaeu.ac.ae

Furthermore, the synthesis of novel heterocyclic systems containing selenium, such as dihydro-1,4-thiaselenin derivatives, has been achieved with high regio- and stereoselectivity through reactions involving 2-bromomethyl-1,3-thiaselenole under phase transfer catalysis conditions. mdpi.commdpi.com While not directly forming 1,3,4-selenadiazoles, these methods highlight the broader advancements in controlling selectivity in organoselenium chemistry, which can inspire new approaches for constructing complex selenadiazole-containing molecules. The principles of controlling regioselectivity in cycloaddition reactions, such as those dictated by frontier molecular orbital (FMO) theory in 1,3-dipolar cycloadditions, are fundamental to the rational design of synthetic routes to specific isomers of substituted 1,3,4-selenadiazoles. chim.itwikipedia.org

Scope and Limitations of Contemporary Synthetic Protocols for 1,3,4-Selenadiazoles

Modern synthetic strategies for preparing this compound derivatives have largely overcome the drawbacks of earlier methods, which were plagued by issues such as the use of toxic and unstable selenium sources (e.g., hydrogen selenide), low yields, and difficult purification. researchgate.netthieme-connect.de However, each contemporary protocol possesses its own distinct scope and set of limitations.

One-Pot Multicomponent Reactions (MCRs)

A prominent modern approach involves the one-pot, three-component cascade reaction of aldehydes, hydrazine, and elemental selenium. nih.gov This strategy is valued for its operational simplicity and for starting with readily available precursors.

An iodine/DMSO-catalyzed system represents a key example of this approach. nih.govrsc.org This method demonstrates broad applicability for a variety of arylaldehydes, accommodating both electron-donating and electron-withdrawing substituents to produce 2,5-disubstituted-1,3,4-selenadiazoles in moderate to excellent yields. nih.govscispace.com The primary limitation of this protocol is the requirement for high temperatures, typically around 150 °C, and the use of reagents like molecular iodine, which can be harsh for certain sensitive selenium compounds. researchgate.netscispace.com

Table 1: Scope of the I₂/DMSO-Catalyzed Synthesis of 2,5-Diaryl-1,3,4-selenadiazoles
Aldehyde ReactantSubstituentYield (%)Reference
Benzaldehyde-H88 nih.gov
4-Methylbenzaldehyde-CH₃85 nih.gov
4-Methoxybenzaldehyde-OCH₃90 nih.gov
4-Fluorobenzaldehyde-F82 nih.gov
4-Chlorobenzaldehyde-Cl84 nih.gov
4-Bromobenzaldehyde-Br86 nih.gov
2-Naphthaldehyde-78 nih.gov

Diversity-Oriented Synthesis from N-Tosylhydrazones

A versatile strategy for creating substituted 1,3,4-selenadiazoles involves the use of N-tosylhydrazones. acs.org This method allows for the diversity-oriented synthesis of 2-amino-1,3,4-selenadiazoles by reacting N-tosylhydrazones with potassium selenocyanate (KSeCN), which serves as an odorless and stable selenium source. acs.org

The scope of this reaction is notably broad, proving effective for N-tosylhydrazones derived from a wide array of aromatic, heteroaromatic (like furan, pyridine, and thiophene), and even aliphatic aldehydes. acs.org A key limitation is the necessity of N-chlorosuccinimide (NCS) and a scandium triflate (Sc(OTf)₃) catalyst for the reaction to proceed, and the resulting yields are typically in the moderate range. acs.org The reaction's effectiveness shows little dependence on the electronic properties of the substituents on the N-tosylhydrazone's aromatic ring. acs.org

Table 2: Scope of Synthesis of 2-Amino-1,3,4-selenadiazoles from N-Tosylhydrazones
N-Tosylhydrazone SourceYield (%)Reference
Benzaldehyde58 acs.org
4-Methylbenzaldehyde55 acs.org
4-Bromobenzaldehyde53 acs.org
4-Nitrobenzaldehyde51 acs.org
2-Furaldehyde56 acs.org
2-Thenaldehyde52 acs.org
Heptanal (aliphatic)45 acs.org

1,3-Dipolar Cycloaddition Reactions

The inverse electron demand 1,3-dipolar cycloaddition reaction presents a highly regioselective and stereoselective route to specific this compound derivatives. researchgate.netresearchgate.net This protocol involves the reaction of isoselenocyanates with substituted (Z)‐2‐oxo‐N‐phenylpropanehydrazonoyl chlorides. researchgate.net

The major strength of this method is its ability to generate 5-arylimino-1,3,4-selenadiazole derivatives under gentle, room-temperature conditions, achieving good to high yields. researchgate.net It demonstrates a wide substrate scope, allowing for a variety of functional groups on both reacting species. researchgate.net The primary limitation is its specificity; the protocol is tailored to produce only 5-arylimino substituted derivatives, and its utility is dependent on the accessibility of the required hydrazonoyl chloride precursors. researchgate.net

Ring Contraction Methodologies

A less common but effective method involves the ring contraction of 1,3,4-selenadiazine precursors. znaturforsch.com Treating these larger heterocyclic structures with an acetic acid/water mixture can lead to highly substituted 1,3,4-selenadiazoles. This method is applicable to a wide range of substituents on the starting selenadiazine. znaturforsch.com However, a significant limitation is the potential for side reactions. In some cases, the formation of 1,3,4-triazole byproducts has been observed, which can complicate purification and reduce the yield of the desired selenadiazole product. znaturforsch.com

Table 3: Summary of Contemporary Synthetic Protocols for 1,3,4-Selenadiazoles
Synthetic ProtocolKey ReagentsGeneral ConditionsScope HighlightsLimitation Highlights
Iodine-Catalyzed MCRAldehydes, Hydrazine, Se, I₂High temp (150 °C), DMSOBroad aldehyde scope, good yields for 2,5-diaryl derivatives. nih.govRequires high temperature and harsh reagent (I₂). researchgate.netscispace.com
KI-Mediated MCRAldehydes, Hydrazine, Se, KI, K₂S₂O₈Not specifiedHigh functional group tolerance, uses less toxic chemicals. rsc.orgrsc.orgA very recent method with a less explored scope.
From N-TosylhydrazonesN-Tosylhydrazones, KSeCN, NCS, Sc(OTf)₃Room temp, CH₃CNBroad scope (aromatic, heteroaromatic, aliphatic), odorless Se source. acs.orgRequires catalyst and NCS, yields are moderate. acs.org
1,3-Dipolar CycloadditionIsoselenocyanates, Hydrazonoyl chloridesRoom temperatureHighly regio- and stereoselective for 5-arylimino derivatives, mild conditions. researchgate.netLimited to a specific substitution pattern, relies on precursor availability. researchgate.net
Ring Contraction1,3,4-Selenadiazines, Acetic acidNot specifiedApplicable to a wide range of pre-functionalized heterocycles. znaturforsch.comPotential for byproduct formation (1,3,4-triazoles). znaturforsch.com

Elucidation of Reaction Mechanisms and Pathways in 1,3,4 Selenadiazole Formation

Mechanistic Investigations of Radical Processes

Radical mechanisms are prominent in several modern syntheses of 1,3,4-selenadiazoles, particularly in one-pot, multi-component reactions. nih.govscispace.com An iodine-catalyzed, three-component cascade reaction of arylaldehydes, hydrazine (B178648), and elemental selenium in DMSO provides a key example. nih.govscispace.comsemanticscholar.org The proposed mechanism initiates with the formation of a di-imine from the reaction of benzaldehyde (B42025) and hydrazine. Subsequently, heating molecular iodine generates iodine radicals. scispace.comsemanticscholar.org These radicals abstract a proton to form a radical intermediate, which then reacts with selenium powder to yield a selenium free-radical intermediate. scispace.comsemanticscholar.org Further proton abstraction by an iodine radical leads to another intermediate that finally undergoes cyclization to furnish the 2,5-diaryl-1,3,4-selenadiazole. scispace.comsemanticscholar.org The regeneration of iodine is facilitated by the reaction of hydrogen iodide with DMSO, which acts as an oxidant. scispace.comresearchgate.net

Similarly, a distinct O2-mediated radical-cascade mechanism is proposed for the sodium carbonate-promoted synthesis of 5-amino-1,2,4-selenadiazoles from amidoximes, isocyanides, and elemental selenium. organic-chemistry.org This stands in contrast to the non-radical pathway observed for the analogous thiadiazole synthesis, highlighting the unique role of selenium in facilitating radical processes. organic-chemistry.org

Another notable system involves the use of potassium iodide (KI) as an iodine surrogate and potassium persulfate (K2S2O8) as an oxidant in a one-pot cascade reaction. researchgate.netrsc.orgrsc.org This method also proceeds via a radical pathway, which has been confirmed through control experiments. rsc.orgrsc.org The reaction of aldehydes, hydrazine, and elemental selenium under these conditions provides a diverse array of 1,3,4-selenadiazole derivatives. researchgate.netrsc.org

Detailed Analysis of Cascade Cyclization Reaction Mechanisms

Cascade cyclization reactions offer an efficient route to the this compound core by forming multiple bonds in a single synthetic operation. nih.govscispace.com The I2/DMSO-catalyzed one-pot synthesis of 2,5-diaryl-1,3,4-selenadiazoles serves as a prime example of a three-component cascade process. nih.govscispace.comsemanticscholar.orgrsc.org The reaction sequence involves the initial formation of a di-imine intermediate from an aldehyde and hydrazine. scispace.comsemanticscholar.orgrsc.org This is followed by a series of radical steps involving elemental selenium and iodine, culminating in the cyclization to form the selenadiazole ring. scispace.comsemanticscholar.orgrsc.org

A similar cascade approach is observed in the KI/K2S2O8 mediated synthesis. rsc.orgrsc.org A plausible mechanism suggests the initial formation of the di-imine, followed by reaction with iodine radicals generated from KI and K2S2O8. rsc.org The resulting radical intermediate reacts with selenium, and subsequent cyclization yields the final product. rsc.org

These cascade reactions are characterized by their operational simplicity and ability to generate molecular complexity from simple starting materials in a single step. nih.govscispace.comrsc.org

Proposed Reaction Pathways for Specific Synthetic Transformations

Beyond radical-mediated cascades, other specific synthetic transformations lead to 1,3,4-selenadiazoles through distinct mechanistic pathways. One such method involves the reaction of N-tosylhydrazones with potassium selenocyanate (B1200272) (KSeCN) in the presence of N-chlorosuccinimide (NCS) and a Lewis acid like scandium triflate (Sc(OTf)3). researchgate.netacs.org In this proposed pathway, N-tosylhydrazonoyl chloride is formed in situ. acs.org This intermediate then reacts through an addition-elimination process, followed by intramolecular cyclization and detosylation to yield the 1,3,4-selenadiazol-2-amine. acs.org

Another pathway involves the inverse electron demand 1,3-dipolar cycloaddition reaction of isoselenocyanates with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. researchgate.net This reaction proceeds regioselectively and stereoselectively to generate 5-arylimino-1,3,4-selenadiazole derivatives. researchgate.net The mechanism is supported by density functional theory (DFT) calculations. researchgate.net

The synthesis of 2-amino-1,3,4-selenadiazoles can also be achieved from isoselenocyanates, hydrazine hydrate, and aryl aldehydes. researchgate.net This transformation proceeds through the intermediacy of selenosemicarbazides, which form selenohydrazones. Subsequent intramolecular cycloselenisation, upon treatment with N-bromosuccinimide (NBS) and sodium acetate, affords the final product. researchgate.net

Experimental Validation of Mechanistic Hypotheses (e.g., Radical Quenching Studies)

The involvement of radical species in the formation of 1,3,4-selenadiazoles has been substantiated through experimental studies. scispace.comresearchgate.netrsc.orgrsc.org A key method for validating radical pathways is the use of radical inhibitors or quenchers. scispace.comresearchgate.netrsc.orgrsc.org

In the I2/DMSO-catalyzed synthesis, the addition of radical inhibitors such as tetramethyl-piperidin-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT) resulted in the inhibition of the reaction, providing strong evidence for a radical-mediated process. scispace.comrsc.orgrsc.org Similarly, for the KI/K2S2O8 mediated one-pot cascade reaction, a radical quenching experiment was performed to confirm the proposed radical mechanistic pathway. researchgate.netrsc.orgrsc.org

Control experiments also play a crucial role in elucidating reaction mechanisms. For instance, in the I2/DMSO system, reacting a pre-synthesized di-imine with selenium powder yielded the corresponding this compound in high yield, confirming the di-imine as a key intermediate in the cascade reaction. scispace.comrsc.org

Furthermore, the structures of key intermediates and final products are often confirmed using techniques like single-crystal X-ray diffraction analysis, which provides definitive proof of the proposed molecular structure and stereochemistry. researchgate.net

Table of Reaction Conditions for this compound Synthesis

Reaction Type Reactants Catalyst/Reagents Solvent Temperature (°C) Yield (%) Ref
I2-catalyzed cascade Aldehyde, Hydrazine, Selenium I2 DMSO 150 Moderate to Excellent nih.govscispace.com
KI-mediated cascade Aldehyde, Hydrazine, Selenium KI, K2S2O8 DMSO 140 High rsc.orgrsc.org
From N-Tosylhydrazones N-Tosylhydrazone, KSeCN NCS, Sc(OTf)3 CH3CN Room Temp 58 acs.org
Na2CO3-promoted Amidoxime, Isocyanide, Selenium Na2CO3 DMSO/CH3CN 60 up to 89 organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 1,3,4 Selenadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,3,4-selenadiazoles, providing unparalleled insight into the molecular structure. nih.gov Multinuclear NMR studies, including ¹H, ¹³C, ¹⁵N, and ⁷⁷Se, offer a comprehensive understanding of the electronic and structural features of these heterocyclic compounds. nih.govresearchgate.net The chemical shifts and coupling constants obtained from these experiments are invaluable for confirming the successful synthesis and for detailed structural analysis. nih.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a 1,3,4-selenadiazole derivative. The chemical shifts (δ) of protons are highly sensitive to the electronic effects of neighboring atoms and functional groups.

For instance, in 2,5-diphenyl-1,3,4-selenadiazole, the aromatic protons appear as a multiplet in the range of δ 7.21–7.85 ppm. nih.gov Specifically, the protons at the ortho positions of the phenyl rings are typically observed at δ 7.85 ppm as a doublet, while the meta and para protons resonate between δ 7.21–7.22 ppm. nih.gov The integration of these signals confirms the number of protons in each environment.

In more complex derivatives, such as those with substituted aryl groups, the ¹H NMR spectra provide distinct patterns that aid in structure confirmation. For example, in 2,5-bis(3-fluorophenyl)-1,3,4-selenadiazole, the fluorine substitution influences the chemical shifts of the adjacent aromatic protons, resulting in a multiplet at δ 7.46–7.50 ppm, a triplet at δ 7.65 ppm, and a doublet at δ 7.79 ppm. rsc.orgnih.gov

The following table summarizes representative ¹H NMR data for a selection of this compound derivatives.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Multiplicity
2,5-Diphenyl-1,3,4-selenadiazoleDMSO-d₆7.85 (d, J = 7.8 Hz, 4H), 7.21–7.22 (m, 6H) nih.gov
2,5-Di(1H-indol-2-yl)-1,3,4-selenadiazoleDMSO-d₆11.71 (s, 2H), 7.61 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.4 Hz, 2H), 7.21 (t, J = 8.4 Hz, 2H), 7.06 (s, 2H), 7.05 (t, J = 8.0 Hz, 2H) nih.gov
2,5-Bis(3-fluorophenyl)-1,3,4-selenadiazoleDMSO7.46–7.50 (m, 2H), 7.65 (t, J = 7.84 Hz, 1H), 7.79 (d, J = 7.6 Hz, 1H) rsc.orgnih.gov
2,5-Bis(2-chlorophenyl)-1,3,4-selenadiazoleDMSO7.40–7.44 (m, 1H), 7.51–7.53 (m, 1H), 7.75 (d, J = 6.84 Hz, 1H) nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring are particularly diagnostic.

The carbon atoms of the selenadiazole ring (C2 and C5) typically resonate in the downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen and selenium atoms. For example, in 2,5-diphenyl-1,3,4-selenadiazole, the ring carbons appear at δ 170.75 ppm. nih.gov The chemical shifts of the carbons in the substituent groups provide further structural confirmation.

The substitution pattern on the aryl rings significantly influences the ¹³C NMR chemical shifts. In 2,5-bis(3-fluorophenyl)-1,3,4-selenadiazole, the carbon atoms of the fluorophenyl rings exhibit a range of chemical shifts from δ 116.08 to 166.65 ppm, with the carbon directly bonded to fluorine showing characteristic splitting. rsc.orgnih.gov

A summary of ¹³C NMR data for several this compound derivatives is presented in the table below.

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
2,5-Diphenyl-1,3,4-selenadiazoleDMSO-d₆170.75, 140.41, 129.51, 129.44, 129.14, 127.47, 109.55 nih.gov
2,5-Bis(2,6-dimethoxyphenyl)-1,3,4-selenadiazoleCDCl₃170.69, 157.81, 131.82, 111.59, 104.1, 56.16, 56.14 rsc.org
2,5-Bis(3-fluorophenyl)-1,3,4-selenadiazoleDMSO116.08, 116.30, 120.22, 120.43, 125.89, 131.22, 131.30, 133.65, 133.72, 161.20, 163.63, 166.65 rsc.orgnih.gov
2,5-Di(thiophen-3-yl)-1,3,4-selenadiazoleDMSO128.78, 133.68, 133.73, 163.52 rsc.org

Selenium-77 NMR (⁷⁷Se NMR) is a powerful tool for directly probing the selenium atom in the this compound ring. nih.gov The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the electronic environment and the nature of the substituents on the heterocyclic ring.

For instance, the ⁷⁷Se NMR spectrum of 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-5-(p-tolyl)-1,3,4-selenadiazole displays a singlet peak at 769.0 ppm, which is a characteristic value for 2,5-disubstituted 1,3,4-selenadiazoles. researchgate.net In another study, the ⁷⁷Se NMR signals for certain this compound derivatives were observed at approximately 500 ppm. znaturforsch.com The wide range of chemical shifts observed in ⁷⁷Se NMR makes it a sensitive probe for structural variations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the calculation of a unique molecular formula.

For example, the HRMS (ESI) analysis of 2,5-diphenyl-1,3,4-selenadiazole shows a calculated m/z for [M+H]⁺ of 287.0269, with the found value being 287.0300, which confirms the molecular formula C₁₄H₁₀N₂Se. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below provides HRMS data for several this compound derivatives, demonstrating the excellent agreement between the calculated and found masses.

CompoundIonization ModeCalculated m/zFound m/zMolecular Formula
2,5-Diphenyl-1,3,4-selenadiazoleESI287.0269 [M+H]⁺287.0300 nih.govC₁₄H₁₁N₂Se
2,5-Bis(2,6-dimethoxyphenyl)-1,3,4-selenadiazoleESI407.0155 [M+H]⁺407.0141 rsc.orgC₁₈H₁₉N₂O₄Se
2,5-Di(1H-indol-2-yl)-1,3,4-selenadiazoleESI365.0279 [M+H]⁺365.0296 nih.govC₁₈H₁₃N₄Se
2,5-Bis(benzo[b]thiophen-2-yl)-1,3,4-selenadiazoleESI399.9454 [M+H]⁺399.9444 rsc.orgC₁₈H₁₁N₂S₂Se

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

For 2,5-disubstituted 1,3,4-selenadiazoles, X-ray diffraction studies have confirmed the planar nature of the selenadiazole ring. researchgate.net The C-Se bond distances are typically in the range of 1.87-1.89 Å, and the C-Se-C bond angle is approximately 81.9-82.7°. researchgate.net For example, in one derivative, the C-Se bond distances were found to be 1.876(5) Å and 1.873(5) Å, with a C-Se-C angle of 82.6(2)°. researchgate.net

The crystal structures of various this compound derivatives have been successfully determined, providing conclusive evidence for their molecular architecture. researchgate.netuaeu.ac.aeresearchgate.net This technique has been particularly important in verifying the regiochemistry of newly synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the context of 1,3,4-selenadiazoles, IR spectroscopy can confirm the presence of key structural features. The C=N stretching vibration of the selenadiazole ring is typically observed in the region of 1563-1570 cm⁻¹. researchgate.net The C-Se bond stretching vibration is generally found at lower frequencies, for instance, around 814 cm⁻¹ in 5-bromobenzo[c] researchgate.netscispace.commdpi.comselenadiazole.

The IR spectra can also reveal information about the substituents attached to the selenadiazole core. For example, the presence of carbonyl groups, N-H bonds, or aromatic C-H bonds can be readily identified by their characteristic absorption bands. researchgate.netarabjchem.org

The following table lists characteristic IR absorption frequencies for some this compound derivatives.

Compound/Functional GroupIR Absorption Frequency (cm⁻¹)Vibrational Mode
This compound ring1563-1570 researchgate.netC=N stretch
C-Se bond~814 C-Se stretch
C-Se-N group735-767, 648-702 scispace.com-
N-H groups (in precursors)3204-2998 researchgate.netN-H stretch
C=O (Ester)1752-1753 scispace.comC=O stretch

Reactivity and Transformational Chemistry of 1,3,4 Selenadiazole Ring Systems

Heterocyclic Ring-Opening Reactions

The 1,3,4-selenadiazole ring can undergo cleavage under certain conditions. For instance, some selenadiazole rings can be cleaved under reductive conditions using reagents like sodium borohydride, which reduces the ring to form selenides and releases nitrogen gas. Acid hydrolysis with concentrated hydrochloric acid can also lead to the cleavage of the selenadiazole ring, resulting in selenium-containing byproducts.

Ring Transformation Processes

Ring transformation reactions are a significant aspect of this compound chemistry, allowing for the synthesis of other valuable heterocyclic structures.

A notable method for the synthesis of highly substituted 1,3,4-selenadiazoles involves the ring contraction of 1,3,4-selenadiazines. researchgate.netznaturforsch.comznaturforsch.com This transformation can be achieved by treating 1,3,4-selenadiazines with a mixture of acetic acid and water. researchgate.netznaturforsch.comznaturforsch.comresearchgate.net This method is applicable to a variety of aliphatic and aromatic substituted thia/selenadiazines, with reaction times and yields varying based on the electronic and steric properties of the substituents. znaturforsch.com

For example, the reaction of Δ²-1,2-diazetines with isoselenocyanates yields 1,3,4-selenadiazines, which can then undergo this ring contraction. znaturforsch.com This process provides a useful route to 1,3,4-selenadiazoles that might otherwise be difficult to prepare. znaturforsch.com

1,3,4-Selenadiazoles can undergo a Dimroth rearrangement to form 1,2,4-triazole (B32235) derivatives. researchgate.netznaturforsch.comznaturforsch.comresearchgate.net This rearrangement involves the translocation of two heteroatoms within the heterocyclic system. researchgate.net In the context of 1,3,4-selenadiazoles formed from the ring contraction of 1,3,4-selenadiazines, a subsequent and often rapid Dimroth rearrangement can occur, leading to the formation of 1,2,4-triazoles. researchgate.netznaturforsch.comznaturforsch.comresearchgate.net

The Dimroth rearrangement is a general process for many nitrogen-containing heterocycles and can be catalyzed by acids or bases and accelerated by heat. nih.govwikipedia.org The mechanism typically involves ring opening followed by ring closure. nih.govwikipedia.org For instance, in some cases, the rearrangement of a this compound derivative to a 1,2,4-triazole with an exocyclic thiocarboxamide substructure has been observed, with the structure confirmed by X-ray analysis. researchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition is a key reaction for synthesizing five-membered heterocycles, including 1,3,4-selenadiazoles. organic-chemistry.org This type of reaction involves a 1,3-dipolar compound reacting with a dipolarophile. organic-chemistry.org A notable example is the inverse electron demand 1,3-dipolar cycloaddition of isoselenocyanates with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, which regioselectively and stereoselectively produces 5-arylimino-1,3,4-selenadiazole derivatives. researchgate.net This method is advantageous due to its mild, room-temperature conditions and good to high yields. researchgate.net

Another approach involves the reaction of in situ generated aromatic selenoaldehydes with nitrile imines. nii.ac.jp The nitrile imines, generated from hydrazonoyl chlorides, act as 1,3-dipoles and react with the selenoaldehydes in a [3+2] cycloaddition to afford 1,3,4-selenadiazoles as single regioisomers in good yields. nii.ac.jp

A summary of representative 1,3-dipolar cycloaddition reactions for the synthesis of 1,3,4-selenadiazoles is presented below:

1,3-Dipole PrecursorDipolarophileResulting this compound DerivativeKey Features
(Z)-2-oxo-N-phenylpropanehydrazonoyl chloridesIsoselenocyanates5-Arylimino-1,3,4-selenadiazolesInverse electron demand, regioselective, stereoselective, room temperature. researchgate.net
Hydrazonoyl chlorides (generating nitrile imines)Aromatic selenoaldehydes2,4,5-Trisubstituted-1,3,4-selenadiazolesRegioselective [3+2] cycloaddition, good yields. nii.ac.jp

Coordination Chemistry: Formation of Organoselenium Transition Metal Complexes

Organoselenium compounds, including 1,3,4-selenadiazoles, are effective ligands in coordination chemistry due to the electron-donating properties of the selenium atom. researchgate.net These compounds can form stable complexes with various transition metals. researchgate.nettandfonline.com The resulting organoselenium transition metal complexes have applications in catalysis for a range of organic reactions. researchgate.net

The coordination behavior of selenadiazole derivatives can vary. For instance, structural analysis of complexes with different metals has shown that selenium atoms tend to coordinate with soft metal ions like Cu(I) and Ag(I), while the nitrogen atoms of the heterocyclic ring coordinate with harder metal ions such as Cu(II), Co(II), and Zn(II). tandfonline.com The reactions of 1,2,3-selenadiazoles with transition metal compounds have been shown to produce unique organoselenium transition metal complexes. tandfonline.com

The stability and reactivity of these complexes make them subjects of ongoing research. For example, the propensity of selenadiazole rings to form Se⋯N secondary-bonding interactions in their crystal structures is a noteworthy feature. researchgate.net

A table summarizing the coordination of selenadiazole derivatives with transition metals is provided below:

Metal IonCoordinating Atom from Selenadiazole LigandResulting Complex Type
Cu(I), Ag(I)SeleniumOrganoselenium Transition Metal Complex tandfonline.com
Cu(II), Co(II), Zn(II)NitrogenOrganoselenium Transition Metal Complex tandfonline.com

Theoretical and Computational Chemistry Studies on 1,3,4 Selenadiazole

Computational Design and Prediction of Optoelectronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the rational design of novel 1,3,4-selenadiazole derivatives with tailored optoelectronic properties. jobrs.edu.iq These theoretical methods allow for the in-silico prediction of key electronic and optical characteristics, guiding synthetic efforts toward materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The core strategy in designing these materials involves the strategic placement of electron-donating (donor) and electron-withdrawing (acceptor) groups on the 2- and 5-positions of the this compound ring. This D-A (donor-acceptor) or D-A-D architecture is fundamental to tuning the optoelectronic properties. The this compound ring itself typically functions as an electron-deficient or acceptor unit.

Key parameters predicted through computational studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO level relates to the ionization potential (hole-injection ability), while the LUMO level corresponds to the electron affinity (electron-injection ability).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO levels is a critical parameter that determines the intrinsic stability and the absorption/emission properties of the molecule. A smaller energy gap generally leads to a red-shift (longer wavelength) in the absorption and emission spectra. Computational studies on related selenadiazole isomers have shown that strong electron-donating groups can significantly reduce the energy gap, enhancing chemical reactivity and shifting optical properties. jobrs.edu.iqjobrs.edu.iq

Intramolecular Charge Transfer (ICT): The electronic transition from the ground state to the excited state in D-A molecules is often characterized by an ICT from the donor group (typically localized on the HOMO) to the acceptor group (localized on the LUMO). Time-Dependent DFT (TD-DFT) calculations are employed to predict the energies and oscillator strengths of these electronic transitions, which correspond to the absorption spectra (λmax).

Reorganization Energy: This parameter is vital for predicting charge transport properties. It quantifies the energy required for the geometrical relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport materials, as they indicate a smaller barrier for charge hopping between molecules.

By systematically varying the donor and acceptor substituents in computational models, researchers can create a virtual library of this compound derivatives and screen for candidates with optimal HOMO/LUMO energy levels for alignment with electrodes, small energy gaps for color tuning, and low reorganization energies for high charge mobility. This predictive power significantly accelerates the discovery of new functional organic materials.

Comparative Theoretical Studies with Isomeric Selenadiazoles (e.g., 1,2,3- and 1,2,4-Selenadiazoles) and Thiadiazoles

Comparative theoretical studies provide invaluable insights into the structure-property relationships of this compound by benchmarking its calculated properties against its isomers and its sulfur analogue, 1,3,4-thiadiazole (B1197879). Such studies highlight the unique influence of the selenium atom's position and its replacement with sulfur.

A key computational study optimized the geometries of all four selenadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) at the B3LYP/6-31G(d) level to compare their fundamental electronic properties. cumhuriyet.edu.tr The calculated quantum chemical descriptors reveal distinct differences among the isomers, which are crucial for understanding their relative stability, reactivity, and potential applications. cumhuriyet.edu.trcumhuriyet.edu.tr

Parameter1,2,3-Selenadiazole1,2,4-Selenadiazole1,2,5-SelenadiazoleThis compound
HOMO Energy (eV)-6.914-7.488-7.108-6.873
LUMO Energy (eV)-1.633-1.579-2.147-1.127
Energy Gap (ΔE) (eV)5.2815.9094.9615.746
Chemical Hardness (η)2.6412.9552.4812.873
Chemical Potential (µ)-4.274-4.534-4.628-4.000
Electronegativity (χ)4.2744.5344.6284.000
Data sourced from a computational study on selenadiazole isomers. cumhuriyet.edu.trcumhuriyet.edu.tr

From the data, this compound possesses the highest LUMO energy (-1.127 eV) and the second-highest HOMO energy (-6.873 eV) among the isomers. cumhuriyet.edu.tr Its energy gap (5.746 eV) is significant, suggesting high kinetic stability, second only to the 1,2,4-isomer. cumhuriyet.edu.tr The 1,2,5- and 1,2,3-isomers exhibit considerably smaller energy gaps, indicating they are more readily excitable. cumhuriyet.edu.tr

Comparison with 1,3,4-Thiadiazole:

The replacement of the selenium atom in this compound with a sulfur atom to form 1,3,4-thiadiazole leads to significant changes in electronic properties, a concept often explored through the principle of bioisosterism. mdpi.com Sulfur is more electronegative and has a smaller atomic radius than selenium. These fundamental differences influence the molecular orbitals and reactivity of the resulting heterocycle.

Theoretical studies on 1,3,4-thiadiazole derivatives show the ring to be an electron-deficient system, a property shared with its selenium counterpart. universci.com However, the larger size and greater polarizability of the selenium atom compared to sulfur are expected to influence several key optoelectronic parameters:

HOMO-LUMO Gap: Generally, replacing sulfur with selenium in conjugated systems tends to lower the LUMO energy level more significantly than the HOMO level, resulting in a smaller HOMO-LUMO gap. This contributes to a bathochromic (red) shift in the absorption and emission spectra.

Intermolecular Interactions: The larger selenium atom can lead to stronger intermolecular Se···Se or Se···N chalcogen bonding interactions compared to the analogous sulfur-based interactions, which can influence molecular packing in the solid state and affect charge transport properties.

Polarizability: The higher polarizability of this compound derivatives may enhance their performance in nonlinear optical (NLO) applications compared to their thiadiazole analogues. nih.gov

These comparative studies are essential for fine-tuning molecular designs. They demonstrate that while the 1,3,4-scaffold provides a robust and stable core, the choice of the chalcogen atom (Se vs. S) and the specific isomeric arrangement are critical variables for achieving desired electronic and optical properties.

Applications of 1,3,4 Selenadiazoles in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The incorporation of selenium into heterocyclic structures like 1,3,4-selenadiazole imparts distinct electronic characteristics that are highly desirable for various organic electronic and optoelectronic applications. These properties stem from the influence of the selenium atom on the molecular orbitals and intermolecular interactions within the material.

Utilization as Semiconductors and Superconductors

Organic compounds containing selenium, including 1,3,4-selenadiazoles, exhibit unique electronic properties that make them suitable for use as semiconductors and have been explored in the context of superconductors. rsc.orgnih.gov The presence of the selenium atom contributes to these properties, which are essential for applications in electro-optic devices and sensors. rsc.orgnih.govscispace.comrsc.orgresearchgate.net The selenadiazole ring is a key component in the synthesis of cadmium selenide, an important semiconductor material for optoelectronic applications. arabjchem.org While the primary focus of many studies has been on semiconducting behavior, the broader family of organoselenium compounds, from which 1,3,4-selenadiazoles are derived, has been instrumental in the development of the first organic superconductors. researchgate.net Specifically, derivatives of tetraselenafulvalene, a related selenium-containing heterocycle, were the basis for the first organic superconductors. researchgate.net The potential for 1,2,6-thiadiazine polymers, which share some structural similarities, to act as superconductors has also been a subject of theoretical interest. researchgate.net

Development of Organic Conductors

Selenium heterocycles, including analogs of this compound, are actively developed for use in organic conductors. mdpi.com Modifications to these structures are a key strategy for optimizing their conductive properties. mdpi.com The development of organic metals and conductive materials has been a significant area of research, with derivatives of 1,4-diselenafulvene and 1,4,5,8-tetraselenafulvalene serving as crucial building blocks. researchgate.net These compounds are used to create charge-transfer complexes and radical ion salts, which are fundamental to the construction of organic metals and other conductive materials. researchgate.net

Components in Photovoltaic Materials and Solar Cells

This compound derivatives have emerged as important components in the development of advanced photovoltaic materials, particularly for organic solar cells (OSCs). mdpi.comnih.gov Their unique properties facilitate efficient exciton (B1674681) diffusion and charge carrier transport, which are critical for high-performance solar cells. nih.govosti.govosti.gov

In a notable application, a crystalline small molecule donor containing a this compound unit, named SeDZ-3TR, was designed to enhance the performance of layer-by-layer (LbL) processed OSCs. nih.govosti.govosti.gov This molecule, when introduced into the acceptor layer, promotes phase separation and the formation of a desirable double-fibril network morphology in the photoactive layer. nih.govosti.govosti.gov The SeDZ-3TR molecule demonstrated higher crystallinity and lower miscibility with the L8-BO acceptor compared to its thiadiazole counterpart, leading to a more defined phase separation. nih.govosti.govresearchgate.net The optimization of both the donor and acceptor layers through this approach resulted in a significant power conversion efficiency (PCE) of 19.38% in LbL-OSCs. nih.govosti.gov

The following table summarizes the key molecules and their roles in the development of these high-performance organic solar cells.

Compound/MaterialRoleKey FindingPower Conversion Efficiency (PCE)
SeDZ-3TR Crystalline small molecule donorHigher crystallinity and lower miscibility with acceptor, promoting a double-fibril network. nih.govosti.govresearchgate.net19.38% in LbL-OSCs nih.govosti.gov
L8-BO Small molecule acceptorForms a fibril network when combined with SeDZ-3TR. nih.govosti.gov-
PM6 Donor polymerUsed in combination with D18 to optimize the donor layer fibril network. nih.govosti.gov-
D18 Donor polymerUsed in combination with PM6 to optimize the donor layer fibril network. nih.govosti.gov-

The use of chlorinated organic photovoltaic materials has also shown great potential for high-efficiency solar cells, with some chlorinated acceptors enabling the construction of highly efficient color-semitransparent OPV cells. acs.org

Chromophores in Dye Synthesis

Derivatives of this compound are utilized as chromophores in the synthesis of dyes. rsc.orgnih.govrsc.org Theoretical studies have explored the design of organic dyes based on benzo[1,2-c:4,5-c']bis rsc.orgnih.govosti.govselenadiazole (BBSD) acceptors. mdpi.com Research indicates that substituting thiophene-based derivatives with BBSD chromophores can lead to a more significant redshift in the near-infrared (NIR) region of absorption compared to their sulfur-based analogs. mdpi.comresearchgate.net This property is advantageous for creating dyes with specific absorption characteristics. The fusion of electron-accepting components with selenadiazole has been shown to produce favorable results in experimental synthesis. mdpi.com

Thermotropic Liquid Crystal Applications

Certain derivatives of this compound have been identified for their potential use as thermotropic liquid crystals. rsc.orgnih.govrsc.org A thermotropic liquid crystal is a substance that exhibits a transition to a liquid crystalline phase as the temperature is changed. bfwpub.com This phase is intermediate between a solid and a liquid, possessing some of the long-range order of a solid but the fluidity of a liquid. bfwpub.com The molecules in a liquid crystal are typically non-spherical, often long and thin, which allows them to align in particular ways. bfwpub.com The application of 1,3,4-selenadiazoles in this area leverages their rigid, elongated molecular structures, which are conducive to the formation of mesophases.

Role as Corrosion and Oxidation Inhibitors

This compound derivatives have been recognized for their utility as corrosion and oxidation inhibitors. rsc.orgnih.govrsc.org This application is attributed to the ability of the selenadiazole ring to interact with metal surfaces, forming a protective layer that prevents or slows down the processes of corrosion and oxidation. The presence of the heteroatoms (nitrogen and selenium) with available lone pairs of electrons facilitates adsorption onto the metal surface.

Q & A

Q. What controls are essential in selenadiazole bioactivity assays?

  • Methodological Answer : Include:
  • Positive controls : Trolox for antioxidants (); dexamethasone for apoptosis induction ().
  • Tautomer controls : Synthesize pure thione/selone forms () to isolate structure-activity relationships.
  • Solvent controls : DMSO (<0.1%) to avoid artifactual radical scavenging .

Q. How to optimize synthetic yields for air-sensitive selenadiazole intermediates?

  • Methodological Answer : Use Schlenk techniques under N2_2/Ar for selenol intermediates. Quench reactions at −78°C to prevent diselenide formation (). Characterize intermediates via 77Se^{77}\text{Se} NMR (J ~300–400 Hz for Se-C coupling) .

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